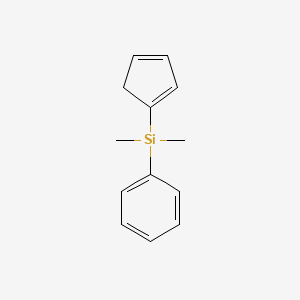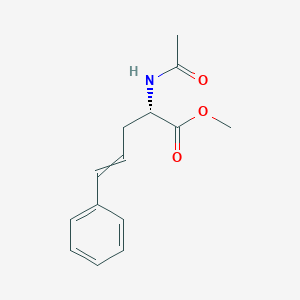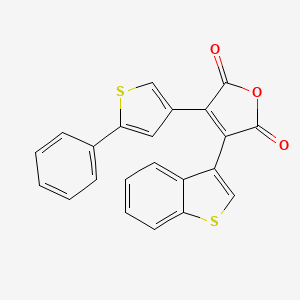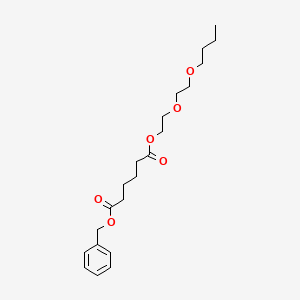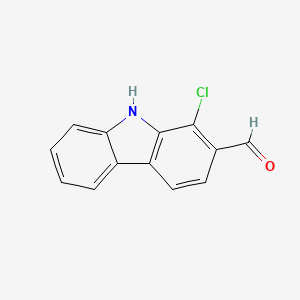![molecular formula C15H24O6-2 B14236778 3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate CAS No. 389126-49-2](/img/structure/B14236778.png)
3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate is an organic compound with a complex structure that includes a nonyl group and a pentanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate typically involves the esterification of pentanedioic acid with nonan-5-ol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Nonanoic acid and pentanedioic acid.
Reduction: Nonan-5-ol and pentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release nonan-5-ol and pentanedioic acid, which can then participate in further biochemical pathways. The compound’s structure allows it to interact with enzymes and other proteins, potentially influencing their activity.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyloxy-5-norbornene-2,3-dicarboximide: Similar in having a carbonyloxy group but differs in the core structure.
1-(((6-(Methoxycarbonyl)-5-oxononan-4-yl)oxy)carbonyl)cyclopropane-1-carboxylic acid: Shares the nonyl group but has a different overall structure.
Uniqueness
3-{[(Nonan-5-yl)oxy]carbonyl}pentanedioate is unique due to its specific combination of a nonyl group and a pentanedioate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
389126-49-2 |
|---|---|
Molecular Formula |
C15H24O6-2 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
3-nonan-5-yloxycarbonylpentanedioate |
InChI |
InChI=1S/C15H26O6/c1-3-5-7-12(8-6-4-2)21-15(20)11(9-13(16)17)10-14(18)19/h11-12H,3-10H2,1-2H3,(H,16,17)(H,18,19)/p-2 |
InChI Key |
MVUGMKDBZROAFU-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CCCC)OC(=O)C(CC(=O)[O-])CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


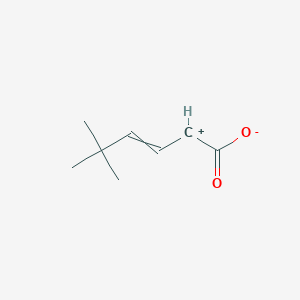
![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
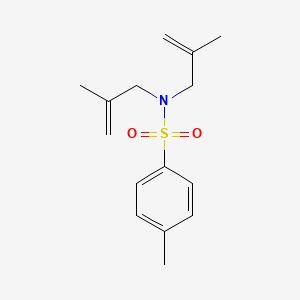
![1-[(Prop-2-en-1-yl)oxy]but-3-en-2-one](/img/structure/B14236725.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
![{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol](/img/structure/B14236732.png)
![{({4-[(Trimethylsilyl)ethynyl]phenyl}methylene)bis[(1H-pyrrole-5,2-diyl)]}bis[(3,5-di-tert-butylphenyl)methanone]](/img/structure/B14236749.png)
